molecular formula C10H13FN2 B1309661 5-Fluoro-2-(pyrrolidin-1-yl)aniline CAS No. 869942-11-0

5-Fluoro-2-(pyrrolidin-1-yl)aniline

Cat. No.: B1309661
CAS No.: 869942-11-0
M. Wt: 180.22 g/mol
InChI Key: OLTNXVUFYDGSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a fluorinated derivative of aniline, with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol. This compound has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of fluorinated compounds .

Industrial Production Methods

Industrial production of 5-Fluoro-2-(pyrrolidin-1-yl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and environmentally benign organoboron reagents . The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-1-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler fluorinated aniline derivative with similar properties.

    4-Fluoro-2-pyrrolidin-1-ylaniline: Another fluorinated derivative with a different substitution pattern.

    5-Fluoro-2-methylpyrrolidin-1-ylaniline: A methylated analog with distinct chemical properties.

Uniqueness

5-Fluoro-2-(pyrrolidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring and the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTNXVUFYDGSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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